molecular formula C22H27N5O3S B11015542 N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide

N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide

Cat. No.: B11015542
M. Wt: 441.5 g/mol
InChI Key: TXQOHBJWUNAZJK-UHFFFAOYSA-N
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Description

N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes an indole core, a piperazine ring, and a pyridine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.

    Pyridine Moiety Attachment: The pyridine moiety is attached via a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.

    Final Assembly: The final compound is assembled through a series of condensation and sulfonation reactions, where methanesulfonyl chloride is used to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or indole rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, palladium catalysts, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, particularly those involving signal transduction and gene expression.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, leading to reduced phosphorylation of target proteins and altered cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the combination of an indole core, piperazine ring, and pyridine moiety. These features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[1-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]indol-4-yl]methanesulfonamide

InChI

InChI=1S/C22H27N5O3S/c1-31(29,30)24-20-3-2-4-21-19(20)8-12-27(21)17-22(28)26-15-13-25(14-16-26)11-7-18-5-9-23-10-6-18/h2-6,8-10,12,24H,7,11,13-17H2,1H3

InChI Key

TXQOHBJWUNAZJK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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